1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C22H22FN5O and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18083850 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
A study outlines the synthesis and pharmacological evaluation of a series of compounds including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotic agents. This research indicates the possibility of developing new antipsychotic drugs with different mechanisms of action that might offer alternatives to current treatments with fewer side effects (Wise et al., 1987).
Alzheimer's Disease Treatment
Another research effort synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, evaluating them as inhibitors for acetylcholinesterase and monoamine oxidase, both targets in Alzheimer's disease treatment. Certain derivatives showed promising activities, suggesting these compounds could be potential therapeutic agents for Alzheimer's disease and related neurodegenerative disorders (Kumar et al., 2013).
Inhibitors of 5-Lipoxygenase
Research into 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide explored its efficacy as an orally active inhibitor of 5-lipoxygenase, which plays a crucial role in the inflammatory process. The structural modifications improved its pharmacokinetic and toxicological profiles, making it a more practical lead for orally active 5-lipoxygenase inhibitors, potentially applicable in treating inflammatory conditions (Mano et al., 2004).
Luminescent Materials
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their optical properties, demonstrates the potential of these compounds in developing low-cost luminescent materials. These materials, showing significant Stokes' shifts and variable quantum yields, could find applications in optoelectronics and as fluorescent markers in various analytical and diagnostic tools (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-27(15-21-24-10-11-25-21)13-17-14-28(19-6-8-20(29-2)9-7-19)26-22(17)16-4-3-5-18(23)12-16/h3-12,14H,13,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWQQACBZSJGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC)CC4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.